molecular formula C13H19NO B291781 N-(4-butylphenyl)propanamide

N-(4-butylphenyl)propanamide

Cat. No.: B291781
M. Wt: 205.3 g/mol
InChI Key: BQQLNWHZIFNDGR-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-butylphenyl group. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(4-butylphenyl)propanamide

InChI

InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)14-13(15)4-2/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

BQQLNWHZIFNDGR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of N-(4-butylphenyl)propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Notable Properties
This compound C₁₃H₁₉NO 205.30 4-butylphenyl ~3.5 High lipophilicity
N-(4-Hydroxyphenyl)propanamide C₉H₁₁NO₂ 165.19 4-hydroxyphenyl ~1.2 Increased polarity, Paracetamol impurity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClNO 352.86 Chlorophenethyl, isobutylphenyl ~4.8 Ibuprofen derivative, anti-inflammatory potential
N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide C₁₇H₁₈N₂O₄S 346.40 Sulfonyl, acetylamino ~4.1 Enhanced hydrogen bonding capacity
4-Fluoroisobutyrylfentanyl (4F-iBF) C₂₂H₂₈FN₂O 378.48 Fluorophenyl, piperidinyl ~3.9 Opioid receptor activity

*Estimated logP values based on substituent contributions.

Spectral Data Comparison :

  • ¹H-NMR : this compound shows characteristic peaks at δ 0.9 (t, butyl CH₃), 1.3–1.6 (m, butyl CH₂), and 7.2–7.4 (aromatic protons) . Sulfonamide analogs exhibit additional downfield shifts (δ 8.0–8.5) due to sulfonyl groups .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 205 for this compound) .

Key Research Findings

Substituent Effects on Bioactivity :

  • Lipophilic groups (e.g., butyl, isobutyl) enhance membrane permeability but may reduce aqueous solubility.
  • Polar groups (e.g., hydroxyl, sulfonamide) improve solubility and target binding but limit blood-brain barrier penetration .

Structural-Activity Relationships (SAR): Chlorine atoms () and fluorophenyl groups () increase electrophilicity, influencing receptor binding kinetics.

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